molecular formula C27H24ClN7O B2590645 1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1005950-57-1

1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No. B2590645
M. Wt: 497.99
InChI Key: ZSXNEPKRHPAHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The compound appears to contain several functional groups, including a chlorophenyl group, a pyrazole group, and a pyrimidine group .

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer and Anti-inflammatory Properties : A study detailed the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, highlighting their potential as anticancer and anti-inflammatory agents. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, suggesting a promising avenue for the development of new therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents : Another study focused on the synthesis of pyrazole derivatives with potential as antimicrobial and anticancer agents. These compounds were evaluated for their in vitro activities, with some showing higher anticancer activity than the reference drug doxorubicin, indicating their potential in antimicrobial and anticancer therapies (Hafez et al., 2016).

Chemical Synthesis and Structural Studies

Chemical Synthesis and Characterization : Research into the chemical synthesis and structural characterization of pyrazolopyrimidine compounds has led to the development of various derivatives with significant biological activities. These studies contribute to the understanding of the structure-activity relationship (SAR) crucial for designing more effective and specific therapeutic agents (Ochi & Miyasaka, 1983).

Antiviral Activity

SARS-CoV Protease Inhibitors : Research into the antiviral properties of pyrazole and pyrimidine derivatives based on a specific core structure demonstrated activity against SARS CoV 3C-like protease. This study highlights the potential application of these compounds in the development of antiviral drugs, specifically targeting proteases involved in viral replication (Mohamed et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or the development of synthesis methods .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN7O/c1-18-15-23(32-26(36)27(13-5-6-14-27)19-9-11-20(28)12-10-19)35(33-18)25-22-16-31-34(24(22)29-17-30-25)21-7-3-2-4-8-21/h2-4,7-12,15-17H,5-6,13-14H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXNEPKRHPAHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=NC=NC5=C4C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

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